molecular formula C21H26N4O4 B2561082 Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034559-38-9

Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate

Cat. No. B2561082
CAS RN: 2034559-38-9
M. Wt: 398.463
InChI Key: VCHFQVXOHFTDLJ-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are the nitrogen analogue of carboxylate esters and carboxylic acids, respectively. They are involved in the biological breakdown of proteins and other metabolic processes .


Molecular Structure Analysis

The compound contains a benzyl group, a piperidinyl group, and a dimethylpyrimidinyl group, all of which are common structures in organic chemistry. The benzyl group is a phenyl group attached to a methylene bridge, the piperidinyl group is a six-membered ring with one nitrogen atom, and the dimethylpyrimidinyl group is a pyrimidine ring with two methyl groups attached .


Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis to yield the corresponding amine and a molecule of carbon dioxide. This reaction is catalyzed by the enzyme carbamoylase .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a carbamate, this compound is likely to have moderate polarity and may be soluble in polar solvents .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Piperidine Synthesis through Oxidative Carbon–Hydrogen Bond Functionalizations : Innovative methods for the synthesis of piperidine structures, including those related to Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate, have been developed, showcasing the efficiency and stereocontrol of reactions involving N-vinyl amides, carbamates, and sulfonamides (Brizgys et al., 2012).

Medicinal Chemistry Applications

  • Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : This study demonstrates the preparation of compounds containing dimethyl-pyrimidin and piperidin-1-yl structures, showing potential in insecticidal and antimicrobial activities, which highlights the versatility of this compound in developing new bioactive molecules (Deohate & Palaspagar, 2020).

Pharmacological Potential

  • Activation of Small-Conductance Ca2+-Activated K+ Channels : Compounds related to this compound have been identified as activators of specific potassium channels, indicating potential therapeutic applications in cardiovascular and neurological disorders (Hougaard et al., 2009).

Antimicrobial and Antitumor Activity

  • Microwave-Assisted Synthesis of Pyrimidinones : The study on the microwave-assisted synthesis of compounds with pyrimidin-4(3H)-one structure, which shares similarity with the chemical structure , showcased significant antibacterial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Merugu et al., 2010).

  • Antitumor Activity of Pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones : This research highlights the synthesis and potential antitumor activity of compounds structurally related to this compound, opening avenues for the development of novel cancer therapeutics (Insuasty et al., 2013).

Mechanism of Action

While the specific mechanism of action for this compound is not known, carbamates are often used in medicinal chemistry due to their bioactivity. They are found in a variety of drugs, including sedatives, muscle relaxants, and antineoplastic agents .

Safety and Hazards

Carbamates are generally considered safe for use in pharmaceuticals, but they can be toxic in large amounts. They are also used as pesticides, and exposure to these can be harmful .

Future Directions

The future research directions for this compound could involve studying its potential biological activities, given the known bioactivity of carbamates. It could also involve studying its synthesis and properties in more detail .

properties

IUPAC Name

benzyl N-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-15-12-19(24-16(2)23-15)29-18-8-10-25(11-9-18)20(26)13-22-21(27)28-14-17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHFQVXOHFTDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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